molecular formula C11H13NO5 B13384102 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

Cat. No.: B13384102
M. Wt: 239.22 g/mol
InChI Key: XUPDOKFGWPFCPJ-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid is an organic compound characterized by the presence of hydroxyl, anilino, and oxo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylaniline and dihydroxybutanoic acid derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes waste.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The anilino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and anilino groups play a crucial role in binding to enzymes and receptors, modulating their activity. The oxo group may participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dihydroxy-4-(4-chloroanilino)-4-oxobutanoic acid
  • 2,3-Dihydroxy-4-(4-nitroanilino)-4-oxobutanoic acid
  • 2,3-Dihydroxy-4-(4-methoxyanilino)-4-oxobutanoic acid

Uniqueness

2,3-Dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid is unique due to the presence of the 4-methylanilino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H13NO5

Molecular Weight

239.22 g/mol

IUPAC Name

2,3-dihydroxy-4-(4-methylanilino)-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO5/c1-6-2-4-7(5-3-6)12-10(15)8(13)9(14)11(16)17/h2-5,8-9,13-14H,1H3,(H,12,15)(H,16,17)

InChI Key

XUPDOKFGWPFCPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(C(C(=O)O)O)O

Origin of Product

United States

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